N-(4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4-[2-(2-ethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-2-27-16-6-4-3-5-15(16)23-19(25)10-14-11-30-21(22-14)24-20(26)13-7-8-17-18(9-13)29-12-28-17/h3-9,11H,2,10,12H2,1H3,(H,23,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJAEEKLVAESSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C19H18N4O4S
- Molecular Weight : 398.44 g/mol
- CAS Number : 946207-45-0
The compound is believed to exhibit its biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of various enzymes, including those involved in inflammatory pathways.
- Antitumor Activity : Thiazole derivatives have been documented to possess antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Cytokine Modulation : The compound may modulate the expression of inflammatory cytokines, which is crucial in conditions like asthma and cancer.
Anticancer Activity
Research indicates that compounds with similar structures can inhibit the proliferation of various cancer cell lines. For instance, thiazole-containing compounds have demonstrated cytotoxic effects against breast cancer (MDA-MB-231) and liver cancer (HCC) cell lines by interacting with cell cycle-related proteins .
Anti-inflammatory Effects
This compound may exhibit anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-17 . This action is particularly relevant in treating chronic inflammatory diseases.
Case Studies
- In Vivo Studies on Tumor Xenografts :
- Inflammation Models :
Data Tables
Comparison with Similar Compounds
Key Structural Variations in Analogs :
- Substituent Position: The ethoxy group in the target compound is at the ortho position of the phenyl ring. Analogs like N-(4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 941947-65-5) feature a para-ethoxy group, altering steric and electronic properties .
- Alkyl Chain Length: Compounds such as N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 941947-59-7) include a phenethyl chain instead of a benzyl group, enhancing lipophilicity .
Physicochemical Properties
*Melting points for structurally related compounds (e.g., D14-D20 in ) range from 182.9–233.5°C , suggesting the target compound likely falls within this range.
Q & A
Basic Synthesis and Characterization
Q: What are the established protocols for synthesizing and characterizing this compound? A: The synthesis involves multi-step organic reactions, starting with condensation of benzo[d][1,3]dioxole derivatives with thiazole intermediates under controlled conditions. Key steps include:
- Step 1: Activation of the ethoxyphenylamine moiety using coupling agents (e.g., EDCI) in solvents like DMF .
- Step 2: Thioether bond formation between thiazol-2-yl and carboxamide groups at 60–80°C .
- Step 3: Final purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography .
Characterization requires:
- NMR spectroscopy (¹H/¹³C) to confirm functional groups (e.g., ethoxyphenyl NH at δ 9.8–10.2 ppm) .
- Mass spectrometry (HRMS) for molecular ion validation .
- HPLC (>95% purity threshold) to assess synthetic yield .
Category: Basic
Biological Target Identification
Q: What methodologies are recommended for identifying biological targets of this compound? A: Target identification involves:
- Molecular docking to screen against enzyme/receptor libraries (e.g., kinases, GPCRs) using software like AutoDock Vina .
- In vitro binding assays (SPR or ITC) to quantify affinity for hypothesized targets (e.g., COX-2 inhibition IC₅₀ values) .
- Gene expression profiling (RNA-seq) in treated cell lines to identify pathways modulated by the compound .
Category: Advanced
Advanced Synthesis Optimization
Q: How can researchers optimize synthesis for higher yield and purity? A: Critical parameters include:
- Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance reactivity of carboxamide intermediates .
- Temperature control: Maintain 60–70°C during thiazole coupling to minimize side reactions .
- Catalyst use: Triethylamine or DBU improves amide bond formation efficiency .
- Real-time monitoring: TLC or HPLC at each step ensures intermediate purity .
Category: Advanced
Data Contradictions in Biological Activity
Q: How should conflicting reports about biological activity (e.g., cytotoxicity vs. non-toxicity) be addressed? A: Resolve contradictions by:
- Dose-response validation: Test across a broad concentration range (nM–μM) in multiple cell lines .
- Assay standardization: Use identical protocols (e.g., MTT vs. ATP-based viability assays) .
- Metabolic stability testing: Evaluate compound degradation in serum-containing media .
Category: Advanced
Structure-Activity Relationship (SAR) Studies
Q: What strategies are effective for SAR studies of this compound? A: Systematic modifications include:
- Functional group replacement: Substitute ethoxyphenyl with methoxy/fluoro variants to assess electronic effects .
- Scaffold hopping: Replace thiazole with oxadiazole or triazole cores to probe steric tolerance .
- Bioisosteric swaps: Exchange benzo[d][1,3]dioxole with naphthol groups to enhance lipophilicity .
Example SAR Table:
| Modification | Biological Activity (IC₅₀) | Key Finding |
|---|---|---|
| Ethoxy → Methoxy | COX-2 IC₅₀: 1.2 μM → 3.8 μM | Reduced potency due to lower electron donation |
Category: Advanced
Stability Under Experimental Conditions
Q: What protocols ensure compound stability during storage and experiments? A: Stability depends on:
- Light sensitivity: Store in amber vials at -20°C; degradation >10% observed after 48h under UV light .
- pH stability: Avoid buffers <pH 5 (amide hydrolysis risk) or >pH 9 (thiazole ring opening) .
- Freeze-thaw cycles: Limit to ≤3 cycles; use lyophilization for long-term storage .
Category: Basic
Selectivity Against Structural Analogs
Q: How can selectivity be assessed against structurally similar compounds? A: Use:
- Competitive binding assays with fluorescent probes (e.g., FP assays for kinase targets) .
- Off-target screening (e.g., CEREP panel) to identify cross-reactivity with unrelated receptors .
- Crystallography to compare binding modes of analogs (e.g., ethoxyphenyl vs. methylphenyl derivatives) .
Category: Advanced
Analytical Method Validation
Q: What analytical methods are validated for quality control? A: Standardized protocols include:
- HPLC-DAD: C18 column, 0.1% TFA in water/acetonitrile gradient, λ=254 nm .
- NMR spiking: Add authentic reference standard to confirm peak identity .
- Elemental analysis: ≤0.4% deviation for C, H, N .
Category: Basic
Mechanistic Studies in Disease Models
Q: What experimental designs elucidate the compound’s mechanism in disease models? A: Recommended approaches:
- Transcriptomics: RNA-seq of treated cancer cells to identify apoptosis/autophagy pathways .
- CRISPR knockout: Validate target dependency (e.g., knock out COX-2 in inflammation models) .
- Pharmacokinetics: Assess bioavailability (e.g., IV vs. oral administration in rodents) .
Category: Advanced
Scale-Up Challenges in Multi-Step Synthesis
Q: What challenges arise during scale-up, and how are they mitigated? A: Key issues and solutions:
- Intermediate purification: Replace column chromatography with recrystallization for cost efficiency .
- Exothermic reactions: Use jacketed reactors with temperature feedback control during thiazole coupling .
- Solvent recovery: Implement distillation systems for DMF reuse (≥90% recovery) .
Category: Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
